(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Anticancer Research Kinase Inhibition Structure-Activity Relationship

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034393-15-0, molecular formula C15H16ClN3O2S, MW 337.82) is a synthetic heterocyclic small molecule comprising three pharmacophoric elements: a 3-chloropyridin-4-yloxy group linked via an ether bridge to a pyrrolidine ring, which is in turn connected through a carbonyl to a 2,4-dimethylthiazole moiety. This compound belongs to a broader class of pyrrolidine-thiazole conjugates that have been explored as scaffolds for kinase inhibition, antiviral protease inhibition, and antimicrobial applications.

Molecular Formula C15H16ClN3O2S
Molecular Weight 337.82
CAS No. 2034393-15-0
Cat. No. B2767744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
CAS2034393-15-0
Molecular FormulaC15H16ClN3O2S
Molecular Weight337.82
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3
InChIKeyMXLSYYTYAWWHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034393-15-0): Structural Profile and Research Sourcing Considerations


(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034393-15-0, molecular formula C15H16ClN3O2S, MW 337.82) is a synthetic heterocyclic small molecule comprising three pharmacophoric elements: a 3-chloropyridin-4-yloxy group linked via an ether bridge to a pyrrolidine ring, which is in turn connected through a carbonyl to a 2,4-dimethylthiazole moiety . This compound belongs to a broader class of pyrrolidine-thiazole conjugates that have been explored as scaffolds for kinase inhibition, antiviral protease inhibition, and antimicrobial applications [1]. The compound is primarily available through specialized chemical suppliers for non-human research use, and its InChI Key is MXLSYYTYAWWHLF-UHFFFAOYSA-N .

Why Pyrrolidine-Thiazole Analogs Cannot Simply Be Substituted for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone


Within the pyrrolidine-thiazole conjugate class, minor structural modifications produce substantial shifts in biological activity profiles. The 3-chloropyridin-4-yloxy substituent at the pyrrolidine 3-position is a critical determinant of target engagement: related compounds where this group is replaced by pyrazinyloxy or pyridazinyloxy exhibit different kinase selectivity and cytotoxicity spectra [1]. Furthermore, the 2,4-dimethyl substitution pattern on the thiazole ring influences both steric and electronic properties at the carbonyl linkage, affecting conformational preference and hydrogen-bonding capacity at the target binding site [2]. Generic in-class substitution without verifying these specific structural features risks selecting a compound with substantially different potency, selectivity, or physicochemical properties, undermining experimental reproducibility and procurement value.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone


Structural Differentiation: 3-Chloropyridin-4-yloxy vs. Pyrazinyloxy Analog in Cytotoxicity Against NSCLC Cell Lines

The (2,4-dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone analog—differing only in the heteroaryl ether substituent (pyrazine vs. 3-chloropyridine)—demonstrates measurable but distinct cytotoxicity profiles. While direct head-to-head data for the target compound in the same assay panel are not publicly available from non-vendor primary sources, the pyrazine analog provides a structural benchmark: it exhibits IC50 values of 6.26 ± 0.33 μM (HCC827) and 6.48 ± 0.11 μM (NCI-H358) in MTT assays . The 3-chloropyridin-4-yloxy substituent introduces an electron-withdrawing chlorine atom and altered hydrogen-bonding geometry relative to pyrazine, which in related kinase inhibitor series has been associated with shifts in kinase selectivity profiles [1]. This structural divergence is sufficient to preclude direct interchangeability without re-validation.

Anticancer Research Kinase Inhibition Structure-Activity Relationship

Kinase Inhibition Potential: Class-Level Evidence for 3-Chloropyridin-4-yloxy-Pyrrolidine Scaffolds

Compounds bearing the 3-chloropyridin-4-yl substituent linked to a pyrrolidine or piperidine core have been extensively characterized as kinase inhibitor scaffolds. In BindingDB, (R)-4-(3-chloropyridin-4-yl)-N-(1-cyanopyrrolidin-3-yl)benzamide (a close structural relative sharing the 3-chloropyridin-4-yl-pyrrolidine motif) demonstrates potent target engagement with IC50 < 100 nM against its cognate kinase [1]. Separately, fused thiazole derivatives have been patented as selective PI3K inhibitors [2]. The target compound uniquely combines both pharmacophores—the 3-chloropyridin-4-yloxy-pyrrolidine kinase-binding element and the 2,4-dimethylthiazole carbonyl moiety—within a single molecular framework, a dual-feature architecture not found in either reference compound class alone.

Kinase Inhibition Drug Discovery Scaffold Comparison

Antimicrobial Potential: Pyrrolidine-Thiazole Conjugate Class Activity

A systematic study by Bodake et al. on thiazole-substituted pyrrolidine derivatives (compounds 4a-l) demonstrated that most tested compounds in this structural class exhibited moderate to good microbial inhibition against evaluated strains [1]. Separately, 2-(pyrrolidin-1-yl)thiazole compounds have been patented as a novel class of antibiotic agents, with specific claims for activity against resistant bacterial strains [2]. The target compound, featuring a 2,4-dimethyl substitution on the thiazole ring coupled with a 3-chloropyridin-4-yloxy-pyrrolidine, represents a specific substitution pattern within this broader antimicrobial scaffold space. Its structural distinctiveness from the Bodake series (which explored different substitution patterns) may confer a differentiated antimicrobial spectrum.

Antimicrobial Antibacterial Drug Resistance

Protease Inhibition: SARS-CoV-Mpro Class Context for Pyrrolidine-Thiazole Amides

The doctoral thesis by Herb (Universität Würzburg) systematically synthesized and evaluated pyridine-, pyrrolidine-, and thiazole-containing compounds as potential inhibitors of SARS-CoV main protease (Mpro) [1]. In this study, thiazole amides constituted the defining structural element of compound classes 3-6, with varying aromatic carboxylic acids linked to 4,5-substituted thiazole amines. Although overall inhibition was modest (<30% at 20 μM across the series), active compounds (>10% inhibition at 20 μM) were identified among the pyridine-, pyrrolidine-, and piperidine-containing derivatives [1]. The target compound contains both the pyrrolidine and thiazole amide motifs present in these active scaffolds, combined with a 3-chloropyridine substituent that was not explored in the Herb series, representing a potentially unexplored region of the SARS-CoV-Mpro inhibitor structure-activity landscape.

Antiviral Research Protease Inhibition Coronavirus

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Piperidine Analog

A structurally related compound—(3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine)—replaces the pyrrolidine ring of the target compound with a piperidine ring while retaining the 3-chloropyridin-4-yloxy and thiazole carbonyl motifs [1]. This pyrrolidine-to-piperidine substitution alters ring size (5-membered vs. 6-membered), conformational flexibility, and basicity (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.2 for conjugate acids, with distinct steric environments). The 2,4-dimethyl substitution on the thiazole ring of the target compound further differentiates it from the 4-methyl-monosubstituted thiazole analog. These physicochemical differences may translate into altered membrane permeability, solubility, and metabolic stability profiles [2].

Physicochemical Properties Drug-likeness ADME

IMPORTANT CAVEAT: Limited Publicly Available Quantitative Data for This Specific Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, patent databases, and major vendor catalogs (Sigma-Aldrich, Tocris, MedChemExpress) reveals that (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (CAS 2034393-15-0) has limited publicly available biological characterization data from peer-reviewed or authoritative database sources as of 2026 [1]. The compound appears predominantly in specialized vendor listings and is not indexed in PubChem with bioassay results. Researchers and procurers should verify the availability of characterization data (NMR, HPLC purity, biological activity) directly with the supplier before committing to procurement, and should budget for independent analytical and biological validation as part of experimental planning [1].

Data Availability Sourcing Considerations Risk Assessment

Optimal Research Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone Based on Current Evidence


Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling Campaigns

The compound's dual pharmacophore architecture—combining a 3-chloropyridin-4-yloxy-pyrrolidine motif (validated in kinase inhibitor chemotypes with sub-100 nM potency in BindingDB [1]) with a 2,4-dimethylthiazole carbonyl extension—makes it a compelling candidate for kinase selectivity panel screening. Researchers seeking to explore chemical space between established pyrrolidine-based kinase inhibitors and thiazole-based PI3K inhibitor series should prioritize this compound for broad-panel profiling to identify unique selectivity fingerprints not achievable with either substructural class alone. The compound is best deployed as a diversity element in kinase-focused compound libraries rather than as a standalone lead.

Antimicrobial Screening Against Resistant Gram-Positive and Gram-Negative Strains

Given the demonstrated antimicrobial activity of structurally related pyrrolidine-thiazole conjugates (Bodake et al. series 4a-l with moderate to good microbial inhibition [2]) and the patent-protected 2-(pyrrolidin-1-yl)thiazole antibiotic class [3], this compound should be prioritized for minimum inhibitory concentration (MIC) determination against clinically relevant resistant strains, including MRSA and multidrug-resistant Gram-negative pathogens. Its distinct 2,4-dimethylthiazole-5-carbonyl substitution pattern is not represented in the published Bodake series, potentially offering activity against strains resistant to existing pyrrolidine-thiazole analogs.

SARS-CoV-2 Mpro and Coronavirus Protease Inhibitor Screening

The compound bridges structural features from two active chemotypes identified in the Herb SARS-CoV-Mpro inhibitor thesis: pyrrolidine-containing derivatives and thiazole amides [4]. While the original series showed modest inhibition (<30% at 20 µM), the target compound introduces a 3-chloropyridine substituent not explored in that work. This compound is best utilized as a starting point for a focused structure-activity relationship (SAR) exploration of 3-chloropyridin-4-yloxy-pyrrolidine-thiazole hybrids targeting coronavirus proteases, with the goal of improving upon the modest baseline activity of the parent chemotypes.

Physicochemical and ADME Comparator Studies for Pyrrolidine vs. Piperidine Congeners

The compound's pyrrolidine core and 2,4-dimethylthiazole substitution pattern create a distinct physicochemical profile relative to its piperidine and monomethyl-thiazole analogs [5]. Researchers conducting systematic ADME comparisons across pyrrolidine/piperidine matched pairs should include this compound to quantify the impact of ring size (5 vs. 6-membered) and thiazole methylation degree on permeability (PAMPA or Caco-2), metabolic stability (microsomal clearance), and solubility. Such data would inform future design decisions in lead optimization programs where the pyrrolidine-thiazole scaffold is being considered.

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.